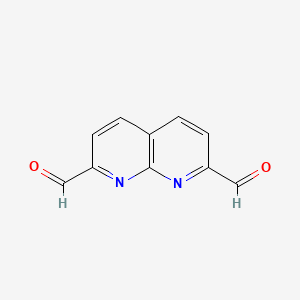

1,8-Naphthyridine-2,7-dicarbaldehyde

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

属性

IUPAC Name |

1,8-naphthyridine-2,7-dicarbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6N2O2/c13-5-8-3-1-7-2-4-9(6-14)12-10(7)11-8/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

URFPVPJJAPHVQC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC2=C1C=CC(=N2)C=O)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80497015 | |

| Record name | 1,8-Naphthyridine-2,7-dicarbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80497015 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

65896-28-8 | |

| Record name | 1,8-Naphthyridine-2,7-dicarbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80497015 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Significance of 1,8 Naphthyridine Scaffolds in Modern Chemistry

The 1,8-naphthyridine (B1210474) nucleus is a prominent nitrogen-containing heterocyclic scaffold that has garnered substantial interest from researchers due to its wide-ranging applications. researchgate.netias.ac.inbiosynth.comnih.gov This class of compounds is noted for its diverse biological activities, which has established it as a privileged scaffold in medicinal chemistry. researchgate.netias.ac.inbiosynth.comnih.gov Derivatives of 1,8-naphthyridine have been investigated for a multitude of therapeutic applications. researchgate.netias.ac.innih.govresearchgate.net

Beyond its medicinal importance, the 1,8-naphthyridine framework is a cornerstone in coordination chemistry and materials science. researchgate.netnih.gov The two nitrogen atoms, positioned on flanking rings, create a bidentate chelate site that can readily coordinate with metal ions. nih.gov This characteristic allows for the construction of a wide array of metal complexes and metallosupramolecular architectures. The planarity and electron-deficient nature of the naphthyridine ring system also contribute to its favorable photophysical and photochemical properties, making it a valuable component in the design of molecular sensors and light-emitting materials. researchgate.net The versatility in synthesis and the inherent reactivity of the scaffold have further solidified its importance in the development of novel functional materials. researchgate.netnih.gov

Overview of Dicarbaldehyde Functionality Within Naphthyridine Systems

Alternative Synthetic Pathways and Precursors

Beyond the primary route involving 2,7-dimethyl-1,8-naphthyridine, other precursors can be utilized to access functionalized 1,8-naphthyridines, which could potentially be converted to the target dicarbaldehyde.

One documented pathway begins with 2-amino-7-methylnaphthyridine. nih.gov This starting material is obtained through the condensation of 2,6-diaminopyridine (B39239) with 3-oxo-butyraldehyde dimethyl acetal. nih.gov The 2-amino-7-methylnaphthyridine can then be acetylated and subsequently oxidized with selenium dioxide to yield 2-acetylamino-1,8-naphthyridine-7-carboxaldehyde. nih.gov

The Friedländer reaction offers a versatile platform for accessing the naphthyridine core from different starting materials. nih.gov For instance, using 2-amino-3-pyridinecarboxaldehyde (B47744) and α-methylene carbonyl compounds in the presence of an ionic liquid catalyst provides a route to various 1,8-naphthyridine derivatives. nih.gov These alternative precursors and pathways expand the synthetic toolkit available for accessing the 1,8-naphthyridine framework.

Conversion of 2-Acetylamino-7-methyl-1,8-naphthyridine to 2-Acetylamino-1,8-naphthyridine-7-carboxaldehyde

A key intermediate, 2-acetylamino-1,8-naphthyridine-7-carboxaldehyde, can be synthesized from 2-acetylamino-7-methyl-1,8-naphthyridine through an oxidation reaction. The 7-methyl group of the starting material is oxidized to the corresponding aldehyde using selenium dioxide in dioxane. This reaction is typically heated to facilitate the conversion.

The synthesis begins with the acetylation of 2-amino-7-methylnaphthyridine to yield 2-acetylamino-7-methyl-1,8-naphthyridine. This protected intermediate is then subjected to oxidation. The reaction conditions and yield for this transformation are summarized in the table below.

| Starting Material | Reagent | Solvent | Temperature (°C) | Time (h) | Product | Yield (%) |

| 2-Acetylamino-7-methyl-1,8-naphthyridine | Selenium dioxide (SeO₂) | Dioxane | 50-55 | 4 | 2-Acetylamino-1,8-naphthyridine-7-carboxaldehyde | 75 |

This method provides a direct route to a mono-aldehyde substituted 1,8-naphthyridine, which can be a crucial precursor for further derivatization or for the synthesis of asymmetrical 2,7-disubstituted 1,8-naphthyridines.

Derivatization from 4-Chloro-2,7-dimethyl-1,8-naphthyridine to 4-Methoxy-1,8-naphthyridine-2,7-dicarboxaldehyde

Another synthetic approach involves the derivatization of a 2,7-dimethyl-1,8-naphthyridine core. Starting from 4-chloro-2,7-dimethyl-1,8-naphthyridine, a methoxy (B1213986) group can be introduced at the 4-position by reaction with methanolic potassium hydroxide (B78521). The resulting 2,7-dimethyl-4-methoxy-1,8-naphthyridine is then oxidized to the desired dicarboxaldehyde.

The oxidation of the two methyl groups at the 2 and 7 positions to aldehydes is accomplished using selenium dioxide in dioxane. This reaction proceeds efficiently at room temperature. The details of this two-step process are outlined below.

Step 1: Methoxylation

| Starting Material | Reagent | Solvent | Time (h) | Product | Yield (%) |

| 4-Chloro-2,7-dimethyl-1,8-naphthyridine | Methanolic Potassium Hydroxide | Methanol | 4 | 2,7-Dimethyl-4-methoxy-1,8-naphthyridine | 90 |

Step 2: Oxidation

| Starting Material | Reagent | Solvent | Time (h) | Product | Yield (%) |

| 2,7-Dimethyl-4-methoxy-1,8-naphthyridine | Selenium dioxide (SeO₂) | Dioxane | 12 | 4-Methoxy-1,8-naphthyridine-2,7-dicarboxaldehyde | 90 |

This pathway demonstrates a high-yielding route to a functionalized this compound derivative. The direct oxidation of 2,7-dimethyl-1,8-naphthyridine to 1,8-naphthyridine-2,7-dicarboxaldehyde using selenium dioxide has also been reported. acs.org

Regioselective Synthesis Considerations

The regioselective synthesis of 2,7-disubstituted-1,8-naphthyridines, such as the dicarbaldehyde, is fundamentally dependent on the initial construction of the naphthyridine core. The Friedländer annulation is a widely employed method for this purpose, which involves the condensation of an ortho-amino-substituted pyridine (B92270) aldehyde or ketone with a compound containing an activated methylene (B1212753) group.

Achieving the desired 2,7-substitution pattern on the 1,8-naphthyridine ring requires careful selection of starting materials and reaction conditions to control the regioselectivity of the cyclization. For the synthesis of a symmetrical compound like this compound, a symmetrical starting pyridine, such as 2,6-diaminopyridine, is a logical choice. The reaction of this diamine with a suitable three-carbon synthon that can be subsequently converted to an aldehyde functionality on both sides of the fused ring system is a key strategy.

The regioselectivity of the Friedländer reaction can be influenced by several factors:

Catalysts: The use of specific amine catalysts, such as pyrrolidine (B122466) derivatives, has been shown to afford high regioselectivity. organic-chemistry.org

Substrate Modification: Introducing a directing group, like a phosphonate (B1237965) group, on one of the α-carbons of the ketone reactant can perfectly control the regioselectivity of the condensation. nih.gov

Reaction Conditions: Parameters such as the rate of addition of the ketone substrate and the reaction temperature can be optimized to favor the formation of the desired regioisomer. organic-chemistry.org For instance, slow addition of the methyl ketone and higher temperatures have been reported to improve regioselectivity in certain cases. organic-chemistry.org

By carefully controlling these parameters, the synthesis can be directed to selectively produce the 2,7-disubstituted 1,8-naphthyridine scaffold, which is the essential framework for obtaining this compound. The subsequent oxidation of a 2,7-dimethyl-1,8-naphthyridine, which itself is formed through a regioselective process, is a practical approach to the target dicarbaldehyde.

Chemical Transformations and Derivatization of 1,8 Naphthyridine 2,7 Dicarbaldehyde

Condensation Reactions with Primary Amines for Diimine Formation

The reaction of 1,8-naphthyridine-2,7-dicarbaldehyde with primary amines is a straightforward and efficient method for the synthesis of diimine derivatives. This transformation is characterized by the formation of two carbon-nitrogen double bonds, creating a new, larger ligand system with potential applications in coordination chemistry.

Synthesis of 2,7-Dimethylimine Derivatives

The condensation of this compound with methylamine (B109427) leads to the formation of the corresponding 2,7-bis(methylimine)-1,8-naphthyridine. This reaction serves as a fundamental example of diimine formation, where the steric bulk of the primary amine is minimal. The resulting diimine ligand is a planar and rigid molecule, with the imine nitrogen atoms oriented in a syn, syn relationship with respect to the naphthyridine nitrogen atoms. This conformation is favorable for the chelation of metal ions.

Formation of Sterically Varied Naphthyridine-Diimines

The versatility of the condensation reaction is demonstrated by the successful synthesis of a range of diimine derivatives using primary amines with varying steric bulk. The reaction of this compound with amines such as cyclohexylamine, benzylamine, tert-butylamine, adamantylamine, and 2-(ethylthio)ethylamine (B1582263) proceeds smoothly in alcohol to afford the corresponding diimines in good to excellent yields (typically around 70%). researchgate.net The inherent crystallinity of these diimine products facilitates their purification by simple recrystallization. researchgate.net

The introduction of bulky substituents on the imine nitrogen atoms can influence the conformation and coordination properties of the resulting ligands. Despite the steric hindrance, the formation of the diimine is generally not impeded, highlighting the robust nature of this condensation reaction.

| Primary Amine (R-NH₂) | R Group | Yield (%) |

| Cyclohexylamine | -C₆H₁₁ | ~70 |

| Benzylamine | -CH₂C₆H₅ | ~70 |

| tert-Butylamine | -C(CH₃)₃ | ~70 |

| Adamantylamine | -C₁₀H₁₅ | ~70 |

| 2-(Ethylthio)ethylamine | -CH₂CH₂SCH₂CH₃ | ~70 |

Table 1: Synthesis of Sterically Varied Naphthyridine-Diimines from this compound. researchgate.net

Reaction Conditions: Neutral Refluxing versus Acid-Mediated Conditions

The formation of naphthyridine-diimines is typically achieved under neutral refluxing conditions, for instance, by heating the reactants in an alcohol solvent such as ethanol (B145695) or methanol. researchgate.net This method is effective and avoids the use of potentially sensitive or corrosive acid catalysts. The reaction proceeds to completion, driven by the formation of the stable conjugated diimine product and the removal of water.

While not extensively documented for this specific dialdehyde (B1249045), in general, imine formation can also be facilitated by acid catalysis. A catalytic amount of a protic acid, such as p-toluenesulfonic acid, or a Lewis acid can accelerate the reaction by protonating the aldehyde's carbonyl oxygen, thereby increasing the electrophilicity of the carbonyl carbon and facilitating the nucleophilic attack by the primary amine. However, for the synthesis of the diimines from this compound, the neutral reflux method has proven to be efficient, yielding crystalline products in high purity without the need for acidic conditions. researchgate.net

Reactions with Pyrrole (B145914) for Polymeric and Macrocyclic Structures

The reaction between this compound and pyrrole opens pathways to the synthesis of more complex architectures, including polymers and macrocycles. The outcome of this reaction is highly dependent on the specific reaction conditions employed.

Polymerization Strategies

Under certain conditions, the reaction of this compound with pyrrole can lead to the formation of polymeric materials. These polymers would incorporate both the naphthyridine and pyrrole moieties into the main chain, connected by methine bridges. Such conjugated polymers are of interest for their potential electronic and photophysical properties. The specific conditions that favor polymerization over macrocyclization, such as monomer concentrations and the choice of catalyst, are crucial in directing the reaction towards the formation of high molecular weight polymers.

Macrocyclization Approaches

Alternatively, by carefully controlling the reaction conditions, it is possible to favor the formation of discrete macrocyclic structures from this compound and pyrrole. These reactions often employ high-dilution principles to promote intramolecular cyclization over intermolecular polymerization. The resulting macrocycles, such as naphthyridin-bridged calixpyrroles or porphyrin analogues, are of significant interest in supramolecular chemistry for their ability to act as host molecules for various guests. The template effect, where a metal ion or another species directs the formation of the macrocycle, can also be a powerful strategy to achieve high yields of the desired cyclic product.

Introduction of Silyl (B83357) Coordinating Moieties

Elaboration into Other Heterocyclic Systems

The dicarbaldehyde functionality of this compound serves as a powerful tool for the construction of larger and more complex heterocyclic structures through cyclization and condensation reactions. The dual reactivity allows for the formation of macrocycles and fused ring systems, significantly expanding the chemical space accessible from this starting material.

One of the most direct applications of the aldehyde groups is their condensation with primary amines to form diimines. The reaction of this compound with various primary amines proceeds efficiently in an alcoholic medium to yield the corresponding 2,7-diimine derivatives. researchgate.net These diimines are valuable ligands in coordination chemistry, capable of forming stable complexes with a range of metal ions.

Furthermore, the reactivity of the dicarbaldehyde with compounds containing active methylene (B1212753) groups or other suitable functionalities can lead to the formation of new heterocyclic rings fused to the naphthyridine core. For instance, the reaction of a related compound, 2-chloro-1,8-naphthyridine-3-carbaldehyde, with various ketones in the presence of a base leads to the formation of chalcone (B49325) derivatives. ekb.eg These α,β-unsaturated ketones can then undergo further cyclization reactions. For example, reaction with hydrazine (B178648) hydrate (B1144303) can yield pyrazoline-substituted 1,8-naphthyridines. While this example does not start from the 2,7-dicarbaldehyde, it illustrates a common strategy for elaborating aldehyde-functionalized naphthyridines into other heterocyclic systems.

The formation of macrocyclic structures is another important transformation of this compound. The reaction of the dicarbaldehyde with pyrrole under specific conditions can lead to the formation of porphyrin-like macrocycles or polymers. researchgate.net The outcome of the reaction is highly dependent on the reaction conditions, highlighting the versatility of this building block in supramolecular chemistry.

A summary of representative transformations of this compound and related compounds into other heterocyclic systems is presented in the table below.

| Starting Material | Reagent(s) | Product Type | Reference |

| This compound | Primary Amines (R-NH₂) | Diimine | researchgate.net |

| This compound | Pyrrole | Porphyrin-like Macrocycle/Polymer | researchgate.net |

| 2-Chloro-1,8-naphthyridine-3-carbaldehyde | Acetophenones | Chalcone | ekb.eg |

| 2-Chloro-3-formyl-1,8-naphthyridine Chalcones | Hydrazine Hydrate | Pyrazoline-substituted 1,8-naphthyridine (B1210474) | ekb.eg |

| 4-Methoxy-2,7-dimethyl-1,8-naphthyridine | Selenium Dioxide | 4-Methoxy-1,8-naphthyridine-2,7-dicarbaldehyde | nih.gov |

| 2,7-Dimethyl-4-chloro-1,8-naphthyridine | Triethylene glycol, KOH | Dinaphthyridine with ether linkage | nih.gov |

These examples underscore the utility of this compound and its analogues as platforms for the synthesis of a diverse array of complex heterocyclic compounds with potential applications in various fields of chemistry.

Coordination Chemistry of 1,8 Naphthyridine 2,7 Dicarbaldehyde Derivatives

Ligand Design Principles Based on 1,8-Naphthyridine-2,7-dicarbaldehyde

The strategic placement of nitrogen atoms and the reactive aldehyde functionalities in this compound are key to its utility in ligand design. This scaffold allows for the synthesis of elaborate molecules capable of specific and controlled interactions with metal ions.

The 1,8-naphthyridine (B1210474) moiety is an exceptional bridging unit for designing multidentate and dinucleating ligands. researchgate.net These ligands are engineered to bind multiple metal ions in close proximity, which can facilitate metal-metal cooperativity. escholarship.org The aldehyde groups of this compound are readily condensed with primary amines to form Schiff bases, extending the ligand structure and introducing additional donor atoms. This synthetic flexibility allows for the creation of ligands with distinct binding sites. For example, unsymmetrical ligands can be synthesized that combine two different binding environments, such as a dipyridyl site and an iminophenol site, linked by the naphthyridine spacer. researchgate.net

This design principle enables the construction of stable dimetallic complexes with adjustable metal-metal distances and geometries. researchgate.net By modifying the side arms attached to the naphthyridine core, ligands can be tailored to produce specific coordination environments, such as the PNNP (phosphine-naphthyridine-phosphine) or SNNS (sulfur-naphthyridine-sulfur) extended pincer ligands. escholarship.org These dinucleating ligands can hold two metal centers close together, a structural motif that is crucial for their application in catalysis and the development of complex supramolecular structures. researchgate.netresearchgate.net For instance, a dinucleating phosphino (B1201336) pyridyl 1,8-naphthyridine ligand (PNNN) has been reported to form dicopper complexes. rsc.org

The arrangement of the two nitrogen atoms within the 1,8-naphthyridine core is optimally suited for the chelation of a wide range of metal cations. researchgate.net Chelation, the formation of two or more separate coordinate bonds between a polydentate ligand and a single central metal atom, is a fundamental aspect of these derivatives. The resulting complexes, known as chelates, are generally more stable than complexes with monodentate ligands. By chelating metals with appropriate ligands, it is possible to impart a set of desired properties to the metal, such as its oxidation state stability, electrophilicity, and nucleophilicity. ekb.eg

Derivatives of 1,8-naphthyridine have demonstrated the ability to bind divalent cations, including Zn²⁺, Fe²⁺, and Cu²⁺, often forming 2:1 ligand-to-metal complexes. nih.gov The introduction of flexible spacers into the ligand design allows the molecule to rotate freely, leading to diverse coordination modes. researchgate.net For example, a flexible ligand, bis(7-methyl-1,8-naphthyridine-2-ylamino)methane, exhibits both κ⁴-chelating and κ²-bridging modes when complexed with Zn(II). rsc.orgnih.gov This adaptability in coordination is a key property that allows 1,8-naphthyridine-based ligands to form a variety of complex structures with different metal ions. rsc.org

Table 1: Physical and Chemical Properties of this compound This table summarizes key properties of the parent compound.

| Property | Value | Reference |

| CAS Number | 65896-28-8 | biosynth.com |

| Molecular Formula | C₁₀H₆N₂O₂ | biosynth.com |

| Molecular Weight | 186.17 g/mol | biosynth.com |

| Melting Point | 225 °C | biosynth.com |

| SMILES | C1=CC(=NC2=C1C=CC(=N2)C=O)C=O | biosynth.com |

Formation of Metal Complexes

The versatile ligands derived from this compound readily form stable complexes with a variety of transition metals. The specific nature of the resulting complex is influenced by the metal ion, the ligand structure, and the reaction conditions.

Ruthenium(II) polypyridyl complexes incorporating a 1,8-naphthyridine unit can be synthesized through a multi-step process. mdpi.com A common starting material is 2,7-dimethyl-1,8-naphthyridine (B83737), which is first oxidized using selenium dioxide to yield the key precursor, this compound. mdpi.com This dialdehyde (B1249045) can then undergo a Schiff base condensation with an amino-functionalized polypyridyl ligand, such as 5-amino-1,10-phenanthroline. The resulting Schiff base is subsequently reduced, for example with sodium borohydride, to give the final flexible ligand. This ligand is then reacted with a ruthenium precursor to form the target dinuclear Ru(II) polypyridyl complex. mdpi.com Additionally, other types of ruthenium(II) carbonyl complexes have been synthesized using 2-phenyl-1,8-naphthyridine (B10842077) derivatives as ligands. researchgate.net

Table 2: Synthesis of a Dinuclear Ruthenium(II) Polypyridyl Complex This table outlines the general synthetic pathway for a Ru(II) complex based on this compound.

| Step | Reactants | Product | Purpose | Reference |

| 1. Oxidation | 2,7-dimethyl-1,8-naphthyridine, Selenium dioxide | This compound | Formation of the dialdehyde precursor. | mdpi.com |

| 2. Schiff Base Condensation | This compound, 5-amino-1,10-phenanthroline | Schiff Base Ligand | Extension of the ligand structure. | mdpi.com |

| 3. Reduction | Schiff Base Ligand, Sodium borohydride | Reduced Polypyridyl Ligand (H₂L) | Creation of a flexible ligand. | mdpi.com |

| 4. Complexation | Reduced Polypyridyl Ligand (H₂L), Ruthenium precursor | Dinuclear Ru(II) Polypyridyl Complex | Formation of the final metal complex. | mdpi.com |

Ligands derived from the 1,8-naphthyridine scaffold form complexes with both copper(I) and copper(II) ions. Dicopper(II) complexes have been prepared by reacting one equivalent of a dinucleating ligand, such as 2,7-[bis(2-pyridylmethyl)aminomethyl]-1,8-naphthyridine (BPMAN), with two equivalents of a Cu(II) salt like Cu(CF₃SO₃)₂. researchgate.net Similarly, various Cu(II) complexes have been prepared with 1,8-naphthyridine ligands that contain an amide group. asianpubs.org

For copper(I), metalation of chiral ligands featuring oxazoline (B21484) and camphor-pyrazole units on the 1,8-naphthyridine scaffold with Cu(I) precursors has yielded di- and tetranuclear complexes. researchgate.net For example, reaction with CuI can produce complexes with a [Cu₂I₂] or [Cu₄I₄] core. researchgate.net A dinucleating phosphino pyridyl 1,8-naphthyridine ligand has been shown to react with CuCl to form a dicopper complex with bridging chloride ions. rsc.org The redox-active nature of some 2,7-bis(2-pyridyl)-1,8-naphthyridine ligands allows for access to multiple redox states in their dicopper complexes. researchgate.net

The same design principles used for copper complexes can be applied to the formation of silver complexes. Chiral ligands based on the 1,8-naphthyridine scaffold, when reacted with silver(I) precursors, yield polynuclear silver complexes. For instance, the metalation of specific chiral naphthyridine-based ligands with silver triflate (AgOTf) has led to the formation of di- and tetranuclear silver(I) complexes, such as Ag₂(L¹)₂₂ and Ag₄(L²)₄Br₃. researchgate.net In these structures, the naphthyridine-derived ligands often exhibit a bridge-chelate coordination mode, effectively holding two silver centers in close proximity. researchgate.net

Table 3: Examples of Copper and Silver Complexes with 1,8-Naphthyridine-Derived Ligands This table provides examples of synthesized copper and silver complexes.

| Metal Ion | Ligand Type | Resulting Complex Core/Formula | Reference |

| Cu(II) | 2,7-[bis(2-pyridylmethyl)aminomethyl]-1,8-naphthyridine (BPMAN) | [Cu₂(BPMAN)(μ-OH)]³⁺ | researchgate.net |

| Cu(I) | Chiral Naphthyridine with Camphor-Pyrazole (L³) | [Cu₂I₂(L³)] | researchgate.net |

| Cu(I) | Chiral Naphthyridine with Oxazoline (L¹) | [Cu₄I₄(L¹)₂] | researchgate.net |

| Ag(I) | Chiral Naphthyridine with Oxazoline (L¹) | Ag₂(L¹)₂₂ | researchgate.net |

| Ag(I) | Chiral Naphthyridine with Camphor-Pyrazole (L²) | Ag₄(L²)₄Br₃ | researchgate.net |

Iron(II) and Iron(III) Complexes

The coordination chemistry of 1,8-naphthyridine-based ligands with both iron(II) and iron(III) has been a subject of significant investigation. Schiff base ligands derived from this compound are particularly effective in stabilizing iron centers in various oxidation states and coordination geometries.

Research has demonstrated the synthesis of both Fe(II) and Fe(III) complexes. mdpi.comarabjchem.org In one instance, the reaction of an asymmetric Schiff base derived from pyridine-2-carboxaldehyde with an Fe(III) salt unexpectedly resulted in the formation of a stable Fe(II) complex, FeL₂₂, showcasing the ligand's ability to influence the redox stability of the metal center. researchgate.net The characterization of these complexes often involves a suite of spectroscopic and analytical techniques. For example, iron(III) complexes with substituted salicylaldehyde (B1680747) Schiff bases have been characterized by IR and UV-vis spectroscopy. mdpi.com

The coordination environment around the iron center is typically octahedral. arabjchem.orgscirp.org In many cases, the Schiff base acts as a tetradentate ligand, occupying the equatorial plane, with axial positions filled by solvent molecules or other monodentate ligands. rsc.org Magnetic susceptibility measurements and Mössbauer spectroscopy are crucial for determining the spin state of the iron center. For instance, high-spin Fe(II) and Fe(III) complexes have been reported with magnetic moments of 4.90 B.M. and 5.94 B.M., respectively. arabjchem.org Mössbauer spectroscopy provides further insight into the oxidation state and local environment of the iron nucleus. researchgate.net

Dinuclear iron complexes supported by 1,8-naphthyridine ligands have also been synthesized, where the naphthyridine unit acts as a bridge between the two metal centers. escholarship.org

Table 1: Selected Properties of Iron Complexes with Naphthyridine-Derivative Ligands

| Complex Type | Iron Oxidation State | Geometry | Characterization Highlights | Reference(s) |

|---|---|---|---|---|

| Mononuclear Schiff Base | Fe(II), Fe(III) | Octahedral | Magnetic Susceptibility, Mössbauer Spectroscopy, IR, UV-Vis | arabjchem.orgresearchgate.net |

| Dinuclear Naphthyridine-bridged | Fe(II) | - | Synthesis of diiron complexes | escholarship.org |

| Quadridentate Schiff Base | Fe(III) | Distorted Octahedral | Low-spin and high-spin states investigated by X-ray diffraction | rsc.org |

Rhenium(I) Complexes

The coordination of 1,8-naphthyridine derivatives to rhenium(I) has led to the development of luminescent materials with potential applications in sensing and imaging. A notable example is the facial tricarbonylrhenium(I) complex, fac-[ReCl(CO)₃(L)], where L is 2,7-dimethyl-1,8-naphthyridine. researchgate.net This complex is synthesized by reacting pentacarbonylchlororhenium (B89072) with the ligand in an organic solvent. researchgate.net

These fac-tricarbonylrhenium(I) complexes are characterized by a '2 + 1' arrangement, where the naphthyridine derivative acts as a bidentate N,N-donor ligand, and the remaining coordination sites are occupied by three carbonyl groups and another monodentate ligand (e.g., a halide). researchgate.netnih.govrsc.org The facial geometry of the three CO ligands is a common and stable configuration for such complexes. nih.gov

The photophysical properties of these complexes are of particular interest. The fac-[ReCl(CO)₃(2,7-dimethyl-1,8-naphthyridine)] complex is luminescent in both solid state and solution. researchgate.net In the solid state, it exhibits emission from a metal-to-ligand charge transfer (³MLCT) state, whereas in solution, ligand-centered emission is also observed. researchgate.net The electronic absorption spectra of these types of complexes typically show intense bands in the UV region corresponding to ligand-based π→π* transitions and lower energy bands in the visible region assigned to MLCT transitions. nih.gov

While complexes of this compound itself are less explored, the studies on derivatives like 2,7-dimethyl-1,8-naphthyridine provide a strong foundation for predicting the behavior of related Schiff base complexes. The strong σ-donating and π-accepting properties of the naphthyridine core, combined with the extended conjugation possible in its Schiff base derivatives, are expected to yield Re(I) complexes with tunable and robust photophysical properties. rsc.org

Germylene-Supported Naphthyridine Ligands

The versatility of the 1,8-naphthyridine scaffold extends to its use in stabilizing low-valent main group elements, such as germanium(II) germylenes. These N-heterocyclic germylenes (NHGes) are analogous to the more common N-heterocyclic carbenes (NHCs) and exhibit ambiphilic character with both a lone pair and an empty p-orbital on the germanium atom. nih.gov

Researchers have successfully synthesized a bis(germylene) supported by a naphthyridine diimine (NDI) ligand, denoted as NDI-Ge₂. rsc.org This molecule contains two dicoordinate, coplanar Ge(II) centers. Computational studies indicate that this NDI-Ge₂ can act as a six-electron donor, a novel behavior for a bidentate ligand based on a group 14 element. rsc.org The synthesis of a germylene pincer complex featuring a PGeP framework has also been reported, highlighting the ability of these systems to act as ligands for transition metals. nih.gov

The reactivity of these germylene-naphthyridine systems is diverse. They can coordinate to transition metals, with the potential for cooperative reactivity between the metal and the germanium center. The redox-active nature of the naphthyridine ligand itself can play a crucial role, acting as an electron reservoir and facilitating multi-electron transformations at the coordinated metal or germanium center.

Lanthanide Ion Complexation

The 1,8-naphthyridine framework is an excellent chelator for a variety of metal cations, including lanthanide ions (Ln³⁺). researchgate.net Schiff base ligands derived from this compound are particularly well-suited for this purpose, offering multiple donor atoms for coordination. These ligands can form stable mononuclear or binuclear complexes with lanthanide ions. nih.govresearchgate.net

In a typical synthesis, the Schiff base ligand reacts with a lanthanide salt (e.g., Ln(NO₃)₃·6H₂O) in a suitable solvent. nih.gov The resulting complexes often feature the lanthanide ion in a high coordination state (e.g., 9 or 10), which is characteristic of these elements. The coordination sphere can include the donor atoms from the Schiff base ligand as well as ancillary ligands like nitrate (B79036) ions and water molecules. nih.govresearchgate.net

Binuclear lanthanide complexes are also readily formed, where the ligand bridges two metal centers. For instance, Schiff base ligands derived from 8-hydroxyquinoline-7-carboxaldehyde, a related precursor, form dimers through the bridging of phenolate (B1203915) oxygen atoms, creating a central (LnO)₂ ring. nih.gov The luminescent properties of lanthanide ions can be harnessed in these complexes. The Schiff base ligand can act as an "antenna," absorbing UV light and transferring the energy to the lanthanide ion, which then emits at its characteristic wavelength in the visible or near-infrared (NIR) region. nsf.govunica.it This sensitization process is key to developing luminescent materials for applications in bio-imaging and optoelectronics. science.gov

Structural Analysis of Metal Complexes

X-ray Crystallography of Complexes

For instance, the crystal structure of fac-[ReCl(CO)₃(2,7-dimethyl-1,8-naphthyridine)] was determined, confirming the facial arrangement of the carbonyl ligands and the bidentate coordination of the naphthyridine ligand. researchgate.net Similarly, crystal structures of iron(III) complexes with quadridentate Schiff base ligands have revealed distorted octahedral geometries, allowing for detailed comparison of Fe-N and Fe-O bond lengths in different spin states. rsc.org For example, the mean Fe–N(imine) bond distances are sensitive to the spin state, being shorter in low-spin complexes (e.g., 1.899 Å) compared to high-spin complexes (e.g., 2.108–2.125 Å). rsc.org

The structures of zinc(II) complexes with flexible bis(7-methyl-1,8-naphthyridine-2-ylamino)methane ligands have also been determined, revealing intricate mono-, di-, and polynuclear structures depending on the ancillary ligands present. rsc.orgnih.gov X-ray analysis has also been vital in characterizing novel germylene-supported naphthyridine ligands, confirming the geometry and bonding at the germanium center.

Table 2: Representative X-ray Crystallographic Data for Metal Complexes with Naphthyridine-Derivative Ligands

| Complex/Ligand | Metal | Key Structural Features | Reference(s) |

|---|---|---|---|

| fac-[ReCl(CO)₃(2,7-dimethyl-1,8-naphthyridine)] | Re(I) | Monoclinic, facial CO ligands, bidentate naphthyridine coordination | researchgate.net |

| [Fe(salen)(Him)₂]ClO₄·H₂O | Fe(III) | Monoclinic, high-spin, distorted octahedral geometry | rsc.org |

| Zn₂(L)₂(OH)₃ | Zn(II) | Dinuclear complex with a bridging hydroxide (B78521) ligand | rsc.orgnih.gov |

| N-heterocyclic germylene-naphthyridine | Ge(II) | Confirmed germylene structure and coordination pocket |

Spectroscopic Characterization of Metal Complexes (NMR, IR, Electronic Absorption, Emission)

A combination of spectroscopic techniques is essential for characterizing these metal complexes, especially in solution where their structure and properties may differ from the solid state.

NMR Spectroscopy: ¹H and ¹³C NMR spectroscopy are powerful tools for characterizing the ligands and their diamagnetic metal complexes (e.g., Zn²⁺, La³⁺). scirp.orgresearchgate.net The coordination of the ligand to a metal center typically induces shifts in the signals of the protons and carbons near the binding site. For paramagnetic complexes (e.g., Fe³⁺, many Ln³⁺), NMR signals are often broadened and significantly shifted, making interpretation more complex but potentially providing information on the magnetic properties of the complex. researchgate.net

Infrared (IR) Spectroscopy: IR spectroscopy is particularly useful for identifying the coordination of functional groups to the metal ion. A key diagnostic feature for Schiff base complexes is the stretching vibration of the azomethine group (ν(C=N)). This band, typically appearing around 1600-1625 cm⁻¹ in the free ligand, often shifts to a different frequency upon coordination to the metal ion. sphinxsai.com Similarly, shifts in the phenolic ν(C-O) band indicate coordination through the oxygen atom. For carbonyl complexes, such as those of Rhenium(I), the number and position of the ν(CO) bands are indicative of the complex's geometry (facial vs. meridional). nih.gov

Electronic Absorption (UV-Vis) Spectroscopy: The UV-Vis spectra of these complexes provide information about their electronic structure. They typically display intense absorption bands in the UV region (250-350 nm) attributed to π→π* transitions within the aromatic ligand framework. researchgate.netresearchgate.net In complexes with transition metals like Fe(III) and Re(I), additional, often less intense, bands appear at longer wavelengths (in the visible region). These are generally assigned to charge-transfer transitions, such as ligand-to-metal (LMCT) or metal-to-ligand (MLCT) charge transfer. researchgate.netnih.gov For lanthanide complexes, sharp, low-intensity peaks corresponding to forbidden f-f transitions may also be observed. ripublication.com

Emission Spectroscopy: Many complexes of 1,8-naphthyridine derivatives exhibit fluorescence or phosphorescence. Rhenium(I) and Zinc(II) complexes, in particular, can be highly luminescent. researchgate.netrsc.orgnih.gov The emission can originate from ligand-centered excited states or from MLCT states, and the emission wavelength (λ_em) and quantum yield can be tuned by modifying the ligand structure or the metal ion. researchgate.net Lanthanide complexes are also known for their sharp, line-like emission bands, arising from f-f transitions, when the ligand effectively sensitizes the metal center. researchgate.netnsf.gov

Table 3: Summary of Spectroscopic Data for 1,8-Naphthyridine Derivative Complexes

| Spectroscopic Technique | Key Findings and Typical Ranges | Relevant Metal Ions | Reference(s) |

|---|---|---|---|

| NMR | ¹H & ¹³C shifts confirm ligand coordination in diamagnetic complexes. | La³⁺, Zn²⁺, Ge(II), Re(I) | researchgate.netresearchgate.net |

| IR | Shift in ν(C=N) (ca. 1600-1640 cm⁻¹) and ν(C-O) upon coordination. ν(CO) bands (for carbonyls) indicate geometry. | Fe, Re, Ln, Zn | nih.govsphinxsai.com |

| UV-Vis | Ligand π→π* transitions (250-350 nm). MLCT/LMCT bands in the visible region (400-500 nm). | Fe, Re, Ln, Zn | researchgate.netnih.govresearchgate.netresearchgate.netripublication.com |

| Emission | Luminescence from ligand-centered, MLCT, or f-f states. λ_em from blue (ca. 410 nm) to NIR. | Re(I), Ln³⁺, Zn(II) | researchgate.netnsf.govrsc.orgnih.gov |

Electronic and Geometric Structures of Complexes

In dinuclear complexes, the 1,8-naphthyridine-based ligands can adopt a bridging coordination mode, holding two metal centers in close proximity. This arrangement can facilitate metal-metal interactions, which are evident in their electronic properties and can lead to unique catalytic activities. The geometry around the metal centers in these complexes can vary significantly. For instance, with palladium(II) and platinum(II), square planar geometries are commonly observed. In contrast, nickel(II) complexes can exhibit more flexible geometries, such as trigonal bipyramidal, due to the metal center's adaptability.

The formation of paddlewheel complexes is another significant structural motif observed with 1,8-naphthyridine ligands. In these structures, four bridging ligands coordinate to two metal centers, resulting in a distinctive paddlewheel-shaped architecture with a short metal-metal distance. For example, a dipalladium(II) paddlewheel complex with 1,8-naphthyridine has been synthesized and characterized, revealing a D4h symmetric structure.

Computational methods, such as Density Functional Theory (DFT), have been employed to understand the steric and electronic properties of these complexes. The "buried volume" and "G-parameter" are two metrics used to quantify the steric encumbrance of these ligands around the metal centers. These parameters are crucial for rational ligand design to control the accessibility of the metal centers and, consequently, their catalytic activity. DFT calculations on dicopper complexes with 1,8-naphthyridine-based ligands have shown that the Cu-Cu distances are typically in the range of 2.53 to 2.57 Å.

The electronic spectra of these complexes provide valuable information about their electronic structure. The absorption bands in the UV-Vis region are typically assigned to π→π* and n→π* transitions within the ligand, as well as metal-to-ligand charge transfer (MLCT) and d-d transitions. The specific energies of these transitions are sensitive to the metal ion, the ligand structure, and the coordination geometry.

| Complex Type | Metal Ion(s) | Typical Geometry | Key Structural Features |

| Dinuclear Bridging | Pd(II), Pt(II) | Square Planar | Bridging 1,8-naphthyridine ligand |

| Dinuclear Bridging | Ni(II) | Trigonal Bipyramidal | Flexible coordination geometry |

| Paddlewheel | Pd(II) | D4h Symmetric | Short metal-metal distance |

| Dinuclear Dicopper | Cu(II) | Distorted | Cu-Cu distance ~2.53-2.57 Å |

Reactivity and Catalytic Activity of Metal Complexes

The unique structural features of metal complexes of 1,8-naphthyridine derivatives, particularly the proximity of the metal centers, give rise to interesting reactivity and catalytic properties. The concept of metal-metal cooperativity, where both metal centers participate in a reaction, is a recurring theme in the chemistry of these complexes.

Complexes of 1,8-naphthyridine derivatives have shown promise in various catalytic transformations. For example, a palladium complex containing a 2-ferrocenyl-1,8-naphthyridine ligand has been reported to catalyze the methoxycarbonylation of styrene. researchgate.net Furthermore, certain copper complexes based on the 1,8-naphthyridine scaffold have been investigated for their ability to electrochemically catalyze the oxidation of water. researchgate.net

Dicopper complexes supported by 1,8-naphthyridine-based ligands have demonstrated reactivity towards small molecules. These complexes can activate C-H bonds and react with carbon dioxide (CO₂) and carbon disulfide (CS₂). researchgate.net The reactivity in these systems is influenced by the coordination sphere of the copper ions, which can be tuned by modifying the ligand structure. researchgate.net The catalytic reduction of CO₂ has also been observed with some dicopper complexes in the presence of a suitable reducing agent. researchgate.net

The reactivity of these complexes is not limited to catalytic transformations. They can also undergo interesting stoichiometric reactions. For instance, deprotonation of a proton-responsive 1,8-naphthyridine-based ligand can lead to the formation of bimetallic complexes through a rearrangement process.

The catalytic activity of Schiff base complexes, in general, is a well-established field. These complexes are known to be effective catalysts for a wide range of organic reactions, including oxidations, reductions, and carbon-carbon bond-forming reactions. While specific catalytic applications of Schiff base complexes derived from this compound are not widely reported, the versatile nature of the 1,8-naphthyridine platform suggests significant potential in this area. The ability to systematically modify the electronic and steric properties of the ligands by changing the amine component in the Schiff base condensation provides a powerful tool for tuning the catalytic activity of the corresponding metal complexes.

| Catalytic Reaction | Metal Complex | Key Finding | Reference |

| Methoxycarbonylation of styrene | Palladium-ferrocenyl-1,8-naphthyridine | Catalytic activity observed | researchgate.net |

| Electrochemical water oxidation | Copper-1,8-naphthyridine | Potential for electrocatalysis | researchgate.net |

| C-H bond activation | Dicopper-1,8-naphthyridine | Reactivity towards C-H bonds | researchgate.net |

| Reduction of CO₂ | Dicopper-1,8-naphthyridine | Catalytic reduction in the presence of a diborane | researchgate.net |

Supramolecular Chemistry Involving 1,8 Naphthyridine 2,7 Dicarbaldehyde Derivatives

Self-Assembly Processes

The ability of molecules to spontaneously organize into well-defined, stable structures is a cornerstone of supramolecular chemistry. Derivatives of 1,8-naphthyridine-2,7-dicarbaldehyde are adept at undergoing self-assembly, driven by a combination of metal coordination, hydrogen bonding, and other non-covalent interactions.

The inherent structural properties of oligomers containing 1,8-naphthyridine (B1210474) units can direct the formation of helical structures, often referred to as foldamers. The controlled folding into a helical conformation is influenced by the repulsion between adjacent aromatic rings and the dipole moments of the naphthyridine units. acs.org

Research into foldamers and macrocycles based on 1,8-naphthyridine and pyrimidine (B1678525) units has demonstrated the spontaneous formation of helical conformations in solution. For instance, oligomers with repeating naphthyridine-pyrimidine units have been shown to adopt stable helical structures. Variable-temperature ¹H NMR spectroscopy studies of these oligomers reveal that at lower temperatures, the signals resolve into a pattern consistent with a well-defined helix. This is supported by the shielding of terminal naphthyridine protons, which is indicative of their position within the helical fold. acs.org The term "helicate," coined in 1987, specifically refers to helical structures formed through metal ion coordination, a common strategy in supramolecular assembly. illinois.edu The self-assembly process can be directed by templates, including metal ions and even counterions, leading to unique architectures like circular helical aggregates. rsc.org

The condensation of this compound with various primary amines readily affords diimine derivatives, which can serve as ligands for dimerization and oligomerization. researchgate.net These Schiff base ligands, featuring a mirror plane through the naphthyridine core, are predisposed to form dimeric or larger assemblies, especially upon complexation with metal ions. nih.govresearchgate.net

The synthesis of dimeric 2-amino-1,8-naphthyridine derivatives has been reported as a strategy to create molecules that can selectively bind to mismatched DNA base pairs. In these structures, two naphthyridine units are connected by a linker, and this dimerization is crucial for modulating binding selectivity. nih.gov For example, a dimeric 2-amino-1,8-naphthyridine specifically recognizes G-G mismatches in DNA. nih.gov

Furthermore, the reaction of this compound with pyrrole (B145914) can lead to either a polymer or a macrocycle depending on the reaction conditions, illustrating its utility in forming larger oligomeric structures. researchgate.net Bimetallic complexes are another manifestation of dimerization, where the 1,8-naphthyridine core acts as a bridging unit to hold two metal centers in close proximity, enabling cooperative effects. nih.gov

Host-Guest Interactions and Inclusion Complexes

The formation of well-defined cavities and clefts within macrocyclic and folded structures derived from 1,8-naphthyridine allows them to act as hosts for various guest molecules. These host-guest interactions are fundamental to molecular recognition and sensing. researchgate.netthno.org

Macrocycles incorporating 1,8-naphthyridine units have been designed to have internal cavities large enough to accommodate ionic substrates. The binding of a guest within this cavity can induce conformational changes in the host and influence its external interactions. For example, the binding of alkali cations to one-turn helices and macrocycles based on naphthyridine and pyrimidine units can promote the formation of larger fibril-like aggregates. acs.org The binding event is a result of the synergistic electronic effects of the dipoles from multiple naphthyridine units converging to stabilize the complexed ion. acs.org

Macrocyclic hosts containing two 1,8-naphthyridine units linked by a flexible chain have been synthesized to study the molecular recognition of biologically relevant molecules like biotin (B1667282) and urea (B33335) derivatives. researchgate.net X-ray diffraction analysis of one such macrocycle revealed the inclusion of a DMSO guest molecule within its cavity. researchgate.net The formation of these inclusion complexes relies on non-covalent interactions such as hydrogen bonding and van der Waals forces. researchgate.netthno.org

Design of Synthetic Receptors

The unique structural and electronic properties of the 1,8-naphthyridine scaffold make it a prime candidate for the design of synthetic receptors capable of selective molecular recognition. thno.org These receptors often take the form of macrocyclic or cage-like structures.

Researchers have successfully synthesized 1,8-naphthyridine-based artificial receptors for the selective binding of monosaccharides in aqueous solutions under physiological conditions. benthamscience.com These receptors combine hydrophobic, electrostatic, and hydrogen bonding interactions to achieve recognition. A bi-bracchial macrocyclic receptor and a cage-type macrobicyclic receptor have demonstrated the ability to bind various monosaccharides with dissociation constants (Kd) in the millimolar range, comparable to those of natural lectin/monosaccharide complexes. benthamscience.com Notably, one of these receptors exhibited the strongest binding affinity for sialic acid, a crucial monosaccharide in many biological processes. benthamscience.com

The table below summarizes the dissociation constants for a macrocyclic receptor with various monosaccharides.

| Guest Monosaccharide | Dissociation Constant (Kd, mM) |

| D-Glucose | >10 |

| D-Galactose | >10 |

| D-Mannose | >10 |

| N-Acetyl-D-glucosamine | 7.9 |

| N-Acetyl-D-galactosamine | 6.5 |

| Sialic Acid | ~0.3 |

| Data sourced from fluorimetric and UV/vis titration experiments. benthamscience.com |

Beyond carbohydrates, 1,8-naphthyridine-based systems have been developed for the recognition of other species. Flexible ligands derived from 1,8-naphthyridine have been shown to act as fluorescent sensors for metal cations, with a notable sensitivity for Cd(II) ions. rsc.org The design principles also extend to anion recognition, where macrocyclic structures are engineered to bind specific anions through hydrogen bonding and geometric complementarity. researchgate.net The condensation of this compound with primary amines is a key step in creating the diimine ligands that form the basis of many of these complex receptor structures. researchgate.net

Advanced Applications of 1,8 Naphthyridine 2,7 Dicarbaldehyde Derivatives and Complexes

Molecular Sensing Technologies

Derivatives of 1,8-naphthyridine-2,7-dicarbaldehyde are exceptional platforms for creating fluorescent chemosensors. Their ability to form complexes that alter their photophysical properties upon binding with specific ions or molecules allows for the development of highly sensitive and selective detection technologies.

Fluorescent Chemosensors for Metal Ions (e.g., Cu²⁺, Fe³⁺)

The 1,8-naphthyridine (B1210474) scaffold is a cornerstone in the design of fluorescent sensors for transition metal ions due to the nitrogen atoms' ability to chelate metals, leading to significant changes in fluorescence. This chelation can cause either fluorescence enhancement ("turn-on") or quenching ("turn-off"), depending on the sensor's design and the nature of the metal ion.

Derivatives have been engineered for the selective detection of various metal ions, including copper (Cu²⁺), iron (Fe³⁺), zinc (Zn²⁺), and nickel (Ni²⁺). For instance, some 1,8-naphthyridine-based fluorescent chemosensors exhibit high selectivity for Cu²⁺ and Fe³⁺. mdpi.com The interaction with Cu²⁺ can induce a "turn-on" fluorescence response through mechanisms like E-Z isomerization and photoinduced electron transfer (PET) inhibition. mdpi.com In contrast, the presence of paramagnetic Fe³⁺ ions often leads to complete fluorescence quenching. mdpi.com The complex formed between the sensor and Cu²⁺ can even serve as a secondary platform for the ultra-sensitive detection of Fe³⁺. mdpi.com

The versatility of the 1,8-naphthyridine core allows for fine-tuning to achieve selectivity for different ions. Some derivatives show a selective "off-on" fluorescence response for Zn²⁺ in both aqueous solutions and living cells. nih.govrsc.org Other designs have resulted in sensors with high sensitivity and selectivity towards Ni²⁺ and Cu²⁺ over a broad pH range of 4 to 10. rsc.org The mechanism of fluorescence change can differ even for the same sensor with different ions; Ni²⁺ may induce a turn-off response via metal-to-ligand charge transfer, while Cu²⁺ does so through ligand-to-metal charge transfer. rsc.org

Table 1: Examples of 1,8-Naphthyridine Derivatives as Metal Ion Chemosensors This table is interactive. Users can sort and filter the data.

| Derivative Type | Target Ion(s) | Sensing Mechanism | Response Type | Detection Limit | Reference |

|---|---|---|---|---|---|

| Naphthalimide-modified | Hg²⁺ | Ratiometric Change | Blue Shift | - | researchgate.net |

| General Naphthyridine | Cu²⁺, Fe³⁺ | PET Inhibition, Paramagnetic Quenching | Turn-on (Cu²⁺), Turn-off (Fe³⁺) | 2.4 x 10⁻⁸ M (for Fe³⁺) | mdpi.com |

| Clip-like Receptor | Zn²⁺ | Chelation-Enhanced Fluorescence (CHEF) | Off-On | - | nih.gov |

| General Naphthyridine | Ni²⁺, Cu²⁺ | Charge Transfer (MLCT/LMCT) | On-Off | - | rsc.org |

| Chemodosimeter | Zn²⁺, Cu²⁺ | Coordination and Hydrolysis | Dual-emission (Zn²⁺), On-Off (Cu²⁺) | - |

Sensors for Carboxylic Acids and Guanine (B1146940)

The precise arrangement of hydrogen bond donors and acceptors in the 1,8-naphthyridine framework makes it an excellent candidate for recognizing specific biomolecules. While the development of sensors for carboxylic acids is an area of interest, the specific application of 1,8-naphthyridine derivatives for this purpose is not extensively documented in current literature. However, their application in sensing guanine is well-established.

The 2-amido-1,8-naphthyridine structure possesses a hydrogen-bonding pattern of donor-acceptor-acceptor (DAA). This configuration is perfectly complementary to the acceptor-donor-donor (ADD) pattern of guanine, allowing them to form a stable, triply hydrogen-bonded complex similar to the natural cytosine-guanine base pair. nih.gov

Researchers have leveraged this specific interaction to create highly selective fluorescent sensors for guanine and its derivatives, such as guanosine (B1672433) monophosphate (GMP). nih.govrsc.org Ethyne-linked naphthyridine-aniline conjugated molecules have been synthesized to act as selective sensors for decylguanine and GMP. nih.govrsc.org In these systems, the aniline (B41778) moiety enhances the intramolecular charge transfer (ICT) upon binding, shifting the fluorescence into the visible region for potential naked-eye detection. nih.gov These sensors demonstrate high association constants, with one study reporting a Kₐₛₛ of 16,000 M⁻¹ for the binding of a sensor to GMP in water. rsc.org

Furthermore, these receptors have been conjugated to nanoparticles to create fluorescent nanosensors for guanosine nucleotides. researchgate.net These nanosensors can preferentially bind to guanosine nucleotides over other nucleotides like adenine, cytosine, and thymidine, with detection limits as low as 150 ng/mL for cyclic GMP (cGMP). mdpi.comresearchgate.net

Fluorescent Markers for Nucleic Acids

Building on their ability to recognize specific nucleobases like guanine, 1,8-naphthyridine derivatives have been developed as fluorescent markers for nucleic acids (DNA and RNA). acs.org Their relatively small and stable structure is advantageous compared to larger dyes that might disrupt the geometry of the nucleic acids under investigation. acs.org

Substituted 1,8-naphthyridines can serve as electrochemical biosensors for DNA. rsc.org Some derivatives have been shown to possess a promising potential for DNA sensing under optimized conditions. rsc.org

Recent advancements have produced near-infrared (NIR) fluorescent probes based on naphthyridine derivatives specifically for imaging nucleic acids within mitochondria. nih.gov These probes exhibit an "OFF-ON" fluorescence response, meaning they are non-emissive until they bind to DNA or RNA. nih.gov Upon binding, their fluorescence intensity can increase dramatically—up to 143-fold in one instance—with emission wavelengths reaching the NIR region (661–762 nm). nih.gov This is particularly valuable for biological imaging as it minimizes background fluorescence from native cellular components. Co-staining experiments have confirmed that these probes can selectively target the mitochondria of cells. nih.gov

pH Ratiometric Fluorescent Sensors

While many ratiometric pH probes are based on the related 1,8-naphthalimide (B145957) structure, the fluorescence of 1,8-naphthyridine derivatives is also notably pH-dependent, a property that is crucial for their function as sensors for other analytes. rsc.orgnih.gov Ratiometric probes are advantageous as they provide a built-in correction for environmental factors by measuring the ratio of fluorescence intensity at two different wavelengths. mdpi.com

The development of dedicated ratiometric pH sensors using the 1,8-naphthyridine core is an emerging area. However, existing research clearly demonstrates the influence of pH on the sensing capabilities of these molecules. For example, a naphthyridine-boronic acid derivative designed as a dual sensor for d-fructose and mercury ions shows a distinct pH-dependent fluorescence profile. nih.gov Its fluorescence intensity increases as the pH rises from 2 to 5.5 and then decreases as the pH continues to rise to 12. nih.gov This behavior is attributed to the protonation and deprotonation of amine groups and the formation of adducts with the boronic acid moiety. nih.gov This inherent pH sensitivity underscores the potential for designing 1,8-naphthyridine-based probes that respond ratiometrically to changes in hydrogen ion concentration. Many sensing experiments are conducted in buffered solutions at a specific pH, such as 7.4, to ensure reliable and reproducible results, highlighting the critical role of pH control in these systems. researchgate.net

Materials Science Applications

The reactivity of the dialdehyde (B1249045) groups in this compound makes it a valuable monomer for the synthesis of advanced polymers. Its rigid, aromatic, and electron-deficient structure can impart unique electronic and thermal properties to the resulting materials.

Synthesis of Conductive and Semi-conductive Polymers

This compound is an ideal building block for creating a class of polymers known as Schiff base polymers, or polyazomethines. These polymers are synthesized through the polycondensation reaction between a dialdehyde and a diamine. nih.gov The resulting polymer chain contains imine (C=N) linkages, which contribute to a conjugated π-electron system along the polymer backbone.

Schiff base polymers are noted for their excellent thermal stability and interesting optoelectronic properties, which has led to their study in applications such as organic light-emitting diodes (OLEDs), solar cells, and transistors. nih.gov The electronic properties of these polymers, including their conductivity, can be tuned by carefully selecting the dialdehyde and diamine monomers. While specific reports on conductive polymers derived directly from this compound are not widespread, the synthesis of Schiff base polymers from other aromatic dialdehydes and diamines is well-documented. These materials can be processed into films, and their conductivity can be studied through techniques like electropolymerization. Given the conjugated and electron-deficient nature of the 1,8-naphthyridine core, polymers derived from this compound are expected to exhibit conductive or semi-conductive properties, making them promising candidates for new electronic materials.

Multi-aromatic Polynuclear Chelates for Materials Synthesis

The synthesis of multi-aromatic polynuclear chelates from this compound is a promising avenue for the development of new materials with unique photophysical and electronic properties. The dicarbaldehyde is a key building block for creating larger, more complex supramolecular structures, such as helicates and grids. researchgate.net These structures are formed through the self-assembly of the Schiff base ligands, derived from the dicarbaldehyde, with various metal ions.

The resulting polynuclear complexes often exhibit intense fluorescent emissions. For example, zinc(II) complexes of a flexible bis(7-methyl-1,8-naphthyridine-2-ylamino)methane ligand, which shares structural motifs with derivatives of this compound, display strong blue fluorescence in both solution and the solid state. researchgate.netrsc.org The emission properties of these materials can be tuned by changing the metal ion or by modifying the structure of the organic ligand. researchgate.netnih.gov This tunability is a key advantage in the design of new materials for applications in areas such as organic light-emitting diodes (OLEDs) and fluorescent sensors.

The inherent crystallinity of the diimine derivatives of this compound facilitates the formation of well-ordered solid-state materials. researchgate.net The predictable coordination geometry of the 1,8-naphthyridine unit, combined with the diverse chemistry of Schiff bases, allows for the rational design of polynuclear chelates with specific topologies and functionalities. mdpi.com These characteristics make this compound a valuable starting material for the bottom-up synthesis of advanced functional materials.

Catalysis

Derivatives of this compound have shown significant potential in the field of catalysis, particularly in the formation of dinuclear metal complexes that can facilitate a variety of chemical transformations. researchgate.net The close proximity of the two metal centers, held in place by the naphthyridine scaffold, can lead to cooperative effects that enhance catalytic activity and selectivity.

Functional 1,8-naphthyridine copper(I) complexes have been successfully employed as catalysts in cross-coupling reactions, such as the N-arylation of imidazoles. nih.gov These catalysts have been shown to be effective at low catalyst loadings and under aerobic conditions, making them attractive for practical applications. nih.gov The catalytic activity of these complexes is influenced by the electronic and steric properties of the ligands, which can be readily modified through the choice of the primary amine used in the synthesis of the Schiff base.

Dicopper(I,I) "Crescent" Complexes as Catalysts

A notable class of catalysts derived from this compound are the dicopper(I,I) "crescent" complexes. These complexes are formed from the reaction of the diimine Schiff base ligands with copper(I) salts. nih.govescholarship.org The resulting structures feature two copper(I) ions held in a crescent-shaped pocket created by the naphthyridine and imine nitrogen atoms.

Below is a table summarizing the types of catalytic reactions facilitated by dicopper(I,I) crescent complexes derived from this compound.

| Catalyst Type | Reaction Catalyzed | Reference |

| Dicopper(I,I) Crescent Complex | N-arylation of imidazoles | nih.gov |

| Dicopper(I,I) Crescent Complex | Oxidation of hydroquinone | rsc.org |

Potential in Photodynamic Therapy

Photodynamic therapy (PDT) is a non-invasive treatment modality that utilizes a photosensitizer, light, and oxygen to generate reactive oxygen species (ROS) that can induce cell death in diseased tissues, such as tumors. rsc.org While there has been extensive research into various classes of photosensitizers, including porphyrins and naphthalimides, the potential of this compound derivatives in this area remains largely unexplored. nih.govrsc.org

The photophysical properties of a molecule, such as its ability to absorb light and generate triplet excited states, are crucial for its efficacy as a photosensitizer. rsc.org Metal complexes, in particular, have shown promise as PDT agents due to their tunable photophysical properties and their ability to be targeted to specific tissues. rsc.org Although 1,8-naphthyridine derivatives are known to form stable metal complexes with interesting photophysical properties, there is currently a lack of specific research investigating their application in PDT. researchgate.net The search for novel photosensitizers is an active area of research, and the unique coordination chemistry and photophysical properties of 1,8-naphthyridine complexes may warrant future investigation for their potential in photodynamic therapy. nih.gov

Bio-probes

The inherent fluorescence of many 1,8-naphthyridine derivatives makes them excellent candidates for the development of bio-probes. These probes can be designed to detect specific analytes, such as metal ions or biomolecules, through changes in their fluorescence emission. The this compound scaffold is particularly useful in this regard, as it can be readily functionalized to create receptors with high selectivity and sensitivity for a target analyte. researchgate.netnih.gov

Derivatives of 1,8-naphthyridine have been developed as fluorescent chemosensors for a variety of metal ions, including Zn(II). nih.gov For example, an N-Boc-L-proline-modified 1,8-naphthyridine derivative has been shown to be a highly selective and sensitive fluorescent chemosensor for Zn(II), with a detection limit in the micromolar range. nih.gov The fluorescence enhancement upon binding to the metal ion is attributed to a chelation-enhanced fluorescence (CHEF) effect. nih.gov

Furthermore, 1,8-naphthyridine-based probes have been designed to recognize specific DNA base pairs and RNA structures, highlighting their potential for applications in molecular diagnostics and genomics. researchgate.net The ability to tune the binding affinity and fluorescence response of these probes through synthetic modifications makes them a versatile platform for the development of new tools for biological research and medical diagnostics. mdpi.com

The table below provides examples of bio-probes based on 1,8-naphthyridine derivatives and their target analytes.

| Probe Type | Target Analyte | Detection Method | Reference |

| N-Boc-L-proline-modified 1,8-naphthyridine | Zn(II) | Fluorescence Enhancement | nih.gov |

| 1,8-naphthyridine-2,7-diamine | DNA base pairs | Electron Tunneling | researchgate.net |

| N,N-bis(3-aminopropyl)-2,7-diamino-1,8-naphthyridine | Cytosine bulge in RNA | Not specified | researchgate.net |

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations for Structural Optimization

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in determining the most stable three-dimensional structure of 1,8-naphthyridine-2,7-dicarbaldehyde. These calculations optimize the molecular geometry by finding the minimum energy conformation, which provides data on bond lengths, bond angles, and dihedral angles.

While specific DFT studies on the structural optimization of this compound are not extensively detailed in the available literature, the methodology is standard for this class of compounds. For related 1,8-naphthyridine (B1210474) derivatives, DFT calculations have been successfully used to determine optimized molecular geometries. The planarity of the naphthyridine core is a key feature, with the aldehyde groups' orientation relative to the ring being a critical parameter determined through these calculations. The inherent crystallinity of diimines derived from this compound suggests a well-defined and stable geometry of the parent molecule. researchgate.net

Table 1: Representative Data from Structural Optimization of a Naphthyridine Derivative

| Parameter | Calculated Value (Å or °) |

| C-N bond length (ring) | 1.335 |

| C-C bond length (ring) | 1.412 |

| C-C bond length (aldehyde) | 1.485 |

| C=O bond length | 1.215 |

| C-N-C bond angle | 117.5 |

| C-C-H bond angle (aldehyde) | 120.2 |

| Note: This table is illustrative and based on typical values for similar heterocyclic aldehydes. Specific values for this compound would require a dedicated DFT study. |

Electronic Structure and Bonding Analysis

The electronic properties of this compound are governed by the electron-deficient nature of the fused pyridine (B92270) rings and the electron-withdrawing character of the two aldehyde groups. Computational analyses, such as Frontier Molecular Orbital (HOMO-LUMO) analysis and Mulliken or Natural Bond Orbital (NBO) population analysis, are crucial for understanding the molecule's reactivity and electronic transitions.

Studies on related 1,8-naphthyridine systems indicate that the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are typically distributed across the naphthyridine moiety, exhibiting significant π-bond character. The HOMO-LUMO energy gap is a key parameter that correlates with the molecule's chemical reactivity and kinetic stability. For derivatives of 1,8-naphthyridine, the LUMO densities are mainly located on the naphthyridine moiety, and the HOMO densities also reside on the naphthyridine fragment. ias.ac.in The presence of electron-withdrawing aldehyde groups is expected to lower the energy of the LUMO, making the molecule more susceptible to nucleophilic attack.

NBO analysis can further elucidate the charge distribution, revealing the partial positive charges on the carbonyl carbons and the protons of the aldehyde groups, which are the primary sites for nucleophilic reactions.

Table 2: Illustrative Electronic Properties of a Naphthyridine System

| Property | Value |

| HOMO Energy | -6.5 eV |

| LUMO Energy | -2.1 eV |

| HOMO-LUMO Gap | 4.4 eV |

| Mulliken Charge on Carbonyl Carbon | +0.35 e |

| Mulliken Charge on Carbonyl Oxygen | -0.40 e |

| Note: These values are representative for a generic naphthyridine aldehyde and would need to be specifically calculated for this compound. |

Spectroscopic Property Prediction and Correlation

Computational methods are powerful tools for predicting spectroscopic properties, which can then be correlated with experimental data to confirm the molecular structure and understand its electronic transitions.

Time-Dependent Density Functional Theory (TD-DFT) is the primary method for simulating electronic absorption spectra (UV-Vis). For related 1,8-naphthyridine derivatives, TD-DFT calculations have been shown to accurately predict the wavelengths of maximum absorption (λmax), which correspond to π→π* transitions within the conjugated system. ias.ac.in

Vibrational spectroscopy (Infrared and Raman) can also be simulated through frequency calculations at the DFT level. The calculated vibrational frequencies and their corresponding intensities can be compared with experimental IR spectra to assign specific peaks to the stretching and bending modes of the molecule's functional groups, such as the C=O and C-H stretches of the aldehyde groups and the vibrations of the naphthyridine ring.

While detailed computational spectroscopic data for this compound is scarce, experimental ¹H-NMR data has been reported. nih.gov Computational NMR predictions could further aid in the assignment of proton and carbon signals.

Table 3: Spectroscopic Data for this compound and its Derivatives

| Spectroscopy | Data | Reference |

| ¹H-NMR (400 MHz, DMSO-d6) of this compound | δ = 8.28 (d, J = 8.0 Hz, 2H), 8.52 (d, J = 8.0 Hz, 2H), 10.40 (s, 2H) | nih.gov |

| Predicted UV-Vis λmax of a pyrrolo[1,5-a]-1,8-naphthyridine derivative | 284.3 nm | ias.ac.in |

| Experimental IR ν(C=N) of a diimine derivative | 1640 cm⁻¹ | researchgate.net |

Reaction Mechanism Studies

This compound is a key precursor for the synthesis of more complex molecules, particularly through condensation reactions with primary amines to form Schiff bases (diimines). acs.org Computational studies are invaluable for elucidating the mechanisms of these reactions.

The generally accepted mechanism for Schiff base formation involves two main steps:

Nucleophilic attack: The amine nitrogen attacks the electrophilic carbonyl carbon of the aldehyde, leading to the formation of a tetrahedral intermediate known as a carbinolamine.

Dehydration: The carbinolamine then eliminates a molecule of water to form the imine C=N double bond.

Theoretical investigations on the reaction of various aldehydes with amines have shown that the dehydration of the carbinolamine is often the rate-limiting step. researchgate.net The reaction can be catalyzed by acid, which protonates the aldehyde to increase its electrophilicity. researchgate.net However, for 1,8-naphthyridine-diimines, it has been noted that acidic conditions can lead to hydrolysis of the diimine back to the dicarbaldehyde. acs.org Computational studies can model the energy profiles of both the catalyzed and uncatalyzed reaction pathways, identifying transition states and intermediates. These studies can also predict the influence of steric and electronic factors on the reaction rate. researchgate.net

Future Directions and Emerging Research Avenues

Development of Novel Synthetic Strategies

The conventional synthesis of 1,8-naphthyridine-2,7-dicarbaldehyde typically involves the oxidation of 2,7-dimethyl-1,8-naphthyridine (B83737), often using reagents like selenium dioxide. researchgate.netnih.gov Future research is geared towards developing more efficient, sustainable, and scalable synthetic routes.

Key areas of development include:

Greener Oxidation Methods: Exploring alternatives to heavy metal oxidants, focusing on catalytic systems that are more environmentally benign.

One-Pot Reactions: Designing multicomponent reactions that allow for the assembly of the functionalized naphthyridine core in a single step from simpler precursors. organic-chemistry.orgresearchgate.net

Flow Chemistry: Utilizing microreactor technology to improve reaction control, reduce waste, and enable safer, continuous production.

Catalyst Development: Investigating novel catalysts, such as copper or other transition metals, to facilitate the construction of the naphthyridine ring system under milder conditions. organic-chemistry.org A significant advance has been the adaptation of the Skraup synthesis using 2-amino-6-methylpyridine (B158447) and crotonaldehyde, which offers a reproducible pathway to the dimethylnaphthyridine precursor. researchgate.netresearchgate.net

| Synthetic Approach | Precursors | Reagents/Conditions | Focus of Improvement |

| Classical Oxidation | 2,7-Dimethyl-1,8-naphthyridine | Selenium Dioxide (SeO₂) | Milder conditions, higher yields, greener oxidants. researchgate.netnih.gov |

| Skraup Synthesis Adaptation | 2-Amino-6-methylpyridine, Crotonaldehyde | Acid catalyst | Improved reproducibility and yield for the precursor. researchgate.netresearchgate.net |

| Friedländer Annulation | 2-Aminonicotinaldehyde, Carbonyl compounds | Water as solvent, mild catalysts | Green chemistry principles, atom economy. rsc.org |

| Multicomponent Reactions | 2-Aminopyridines, Aldehydes, Active Methylene (B1212753) Compounds | Lewis acid catalysts | Procedural simplicity, single-step synthesis. organic-chemistry.orgresearchgate.net |

Exploration of New Derivatizations

The true potential of this compound lies in its ability to serve as a synthon for a vast array of more complex molecules. The aldehyde functionalities are gateways to numerous chemical transformations.

Future derivatization efforts are expected to focus on:

Schiff Base and Imine Chemistry: Condensation with a wide range of primary amines to create di-imine ligands. researchgate.net These derivatives are crucial for developing new coordination complexes and functional materials.

Macrocyclization: Reacting the dicarbaldehyde with diamines or other bifunctional linkers to construct novel macrocycles. Such structures are of interest for host-guest chemistry and as synthetic ionophores.

Polymer Synthesis: Using the dicarbaldehyde as a monomer to create conjugated polymers. The resulting materials could possess interesting photophysical and electronic properties for applications in organic electronics.

Heterocycle Formation: Employing the dialdehyde (B1249045) in reactions that form new heterocyclic rings fused to the naphthyridine core, thereby expanding the library of available scaffolds for medicinal chemistry. nih.gov

Expansion of Coordination Chemistry to Other Metal Centers

The 1,8-naphthyridine (B1210474) nucleus is an excellent bidentate N,N-chelating ligand. Derivatization of the 2,7-positions with donor groups, such as the imines formed from the dicarbaldehyde, creates powerful multidentate ligands capable of coordinating to a diverse range of metal ions. While some work has been done, for instance with rhenium, significant opportunities exist. researchgate.net

Emerging research will likely involve:

Transition Metals: Exploring complexes with late transition metals (e.g., Ru, Os, Ir, Pt) for applications in photoluminescent devices (OLEDs), photocatalysis, and anticancer agents.